Cas no 71145-03-4 (Bay K 8644)

Bay K 8644 化学的及び物理的性質
名前と識別子
-
- ( /-) BAYK8644
- (±)-Bay K 8644
- (±)BayK8644
- (+/-)-BAY-K 8644
- (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester
- 1,4-D
- 2-aziridinecarbonitrile
- 2-cyano-2-aziridine
- AC1L3M8Z
- AC1Q4RJZ
- CHEMBL177264
- CTK1C2552
- methyl-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-pyridine-3-carboxylate
- nitrile of aziridine-2-carboxylic acid
- rac-Aziridin-2-carbonitril
- BAYK8644
- Bay K 8644
- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (A+/-)-
- CBiol_001744
- (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester
- (+/-)-BAY-K-8644
- EX-A3340
- HMS3676J07
- 3-pyridine carboxylic acid methyl ester
- NCGC00015124-07
- Bay-K-8644 ((R)-(+)-); R-4407; NI-105; (+)-BAY-K-8644;R(+)Bay K 8644
- GTPL2511
- SQ 28,873
- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methyl ester
- AM20080536
- NCGC00025209-03
- AS-16745
- BAY-K-8644
- HY-10588
- B-112
- NCG-C00025209-02
- HMS3370M19
- Lopac0_000186
- SDCCGSBI-0050174.P002
- MFCD00036697
- (S)-2,6-Dimethyl-5-nitro-4-(2-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid methyl ester
- Q4874027
- (+/-)-Bay K8644
- MLS001148586
- (+/-)-BAYK8644
- Tox21_500186
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid, methyl ester
- FT-0742944
- NCGC00025209-05
- CHEBI:131345
- NCGC00015124-06
- BB162780
- R(+)-BAY K 8644
- NCGC00260871-01
- LP00186
- NCGC00015124-03
- SR-01000075305
- ( inverted exclamation markA)-BAY-K-8644
- 71145-03-4
- BAY K 8644 racemate
- SCHEMBL14612812
- NCGC00015124-04
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-
- HMS3371N20
- EN300-746258
- HB1209
- SCHEMBL133106
- EU-0100186
- A837092
- BAY K-8644
- HSCI1_000381
- BAY K 8644, (+/-)-
- Methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate
- NCGC00015124-05
- BAYK 8644
- BSPBio_001578
- HMS3268C13
- HMS2232B12
- CA-410
- Bio1_001008
- BCP23924
- NCGC00025209-06
- s7924
- Z1213715450
- CCG-204281
- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, methyl ester
- HMS1791O20
- EX-A4933
- (+/-)-Bay K8644, calcium channel agonist
- methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
- E77139
- ZFLWDHHVRRZMEI-UHFFFAOYSA-N
- BCP15942
- NCGC00015124-08
- NCGC00015124-13
- HMS3412J07
- NCGC00025209-04
- Bay K8644
- SR-01000075305-1
- Opera_ID_789
- MLS002153190
- 93468-89-4
- HMS1989O20
- BRD-A05457250-001-04-3
- SMR001230679
- (?)-Bay K 8644
- CHEMBL1322959
- AKOS015858973
- CHEBI:34555
- BCP24795
- MLS000028858
- Bio1_000519
- NCGC00025209-02
- SR-01000075305-3
- SMR000058424
- CS-0002659
- DTXSID301017346
- CHEMBL283013
- Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
- Bio1_000030
- (y)-Bay K 8644
- BRD-A05457250-001-03-5
- ( inverted question mark)-Bay K 8644
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylic acid methyl ester
- C16H15F3N2O4
- (+/-)-BAY K 8644
- BDBM50035800
- BAYK 8644; BAYK8644; BAYK-8644;Bay K8644;Bay K 8644
- HMS3260F13
- HMS3402O20
- HMS2231A11
- HMS3886L19
- BRD-A05457250-001-08-4
- STL213543
- (+/-)-Bay K 8644; Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate; BAY-k 8644; BK 8644; SQ 28873
- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (+/-)-
- Bay K-8644?
- DS-017737
-
- MDL: MFCD00036697
- インチ: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
- InChIKey: ZFLWDHHVRRZMEI-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(C2=CC=CC=C2C(F)(F)F)C(=C(C)N1)[N+](=O)[O-])C(=O)OC
計算された属性
- せいみつぶんしりょう: 356.09845
- どういたいしつりょう: 356.098
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 81.5
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.3548 (estimate)
- ゆうかいてん: 166 °C
- ふってん: 404.3°C at 760 mmHg
- フラッシュポイント: 198.3°C
- 屈折率: 1.545
- ようかいど: DMSO: 184 mg/mL
- すいようせい: Soluble in DMSO at 20mg/ml. Also soluble in methanol or ethanol at 60mg/ml. Insoluble in water
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 81.8
- ようかいせい: まだ確定していません。
Bay K 8644 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1216098-50mg |
Bay k 8644 |
71145-03-4 | 95% | 50mg |
$450 | 2024-06-03 | |
DC Chemicals | DC23559-100 mg |
Bay K-8644 |
71145-03-4 | >98% | 100mg |
$600.0 | 2022-02-28 | |
ChemScence | CS-0002659-5mg |
Bay K 8644 |
71145-03-4 | 98.16% | 5mg |
$120.0 | 2022-04-26 | |
Chemenu | CM175481-50mg |
methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate |
71145-03-4 | 98% | 50mg |
$373 | 2022-06-10 | |
Biosynth | BB162780-10 mg |
BAY K 8644 |
71145-03-4 | 10mg |
$199.90 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6777-50mg |
Bay K 8644 |
71145-03-4 | 99.97% | 50mg |
¥ 4032 | 2023-09-07 | |
Enamine | EN300-746258-0.5g |
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
71145-03-4 | 95% | 0.5g |
$2114.0 | 2023-05-05 | |
MedChemExpress | HY-10588-10mg |
Bay K 8644 |
71145-03-4 | 98.62% | 10mg |
¥1600 | 2024-04-17 | |
Axon Medchem | 1697-2 x 10 mg |
BAY K 8644 |
71145-03-4 | 99% | 2 x 10 mg |
€140.00 | 2023-07-10 | |
MedChemExpress | HY-10588-10mM*1mLinDMSO |
Bay K 8644 |
71145-03-4 | 98.16% | 10mM*1mLinDMSO |
¥1320 | 2022-05-18 |
Bay K 8644 サプライヤー
Bay K 8644 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Bay K 8644に関する追加情報
Recent Advances in the Study of Bay K 8644 (CAS 71145-03-4): A Calcium Channel Modulator with Therapeutic Potential
Bay K 8644 (CAS 71145-03-4) is a well-known L-type calcium channel agonist that has been extensively studied for its role in modulating calcium influx in various cell types. This compound, a dihydropyridine derivative, has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular diseases, neurological disorders, and other conditions linked to calcium signaling dysregulation. The latest research has further elucidated its mechanisms of action and explored novel applications, making it a focal point in chemical biology and pharmaceutical research.
A recent study published in the Journal of Medicinal Chemistry investigated the structural modifications of Bay K 8644 to enhance its selectivity and efficacy. The researchers synthesized several analogs and evaluated their binding affinities to L-type calcium channels. Their findings revealed that subtle changes in the dihydropyridine ring could significantly alter the compound's activity, paving the way for the development of more targeted therapies. This study underscores the importance of structural optimization in drug design and highlights Bay K 8644 as a valuable scaffold for further development.
In another groundbreaking study, researchers explored the role of Bay K 8644 in neuroprotection. Using in vitro and in vivo models of ischemic stroke, the team demonstrated that Bay K 8644 could mitigate neuronal damage by stabilizing calcium homeostasis. The compound's ability to selectively activate L-type calcium channels in neurons suggests its potential as a neuroprotective agent. These findings were published in Nature Neuroscience and have sparked interest in repurposing Bay K 8644 for stroke therapy.
Beyond its neurological applications, Bay K 8644 has also been investigated in the context of cardiovascular diseases. A recent clinical trial evaluated its effects on heart failure patients with reduced ejection fraction. The results, published in Circulation Research, indicated that Bay K 8644 improved cardiac contractility without inducing arrhythmias, a common side effect of other calcium channel modulators. This study provides compelling evidence for the therapeutic potential of Bay K 8644 in heart failure management.
Despite these promising findings, challenges remain in translating Bay K 8644 into clinical practice. Issues such as bioavailability, tissue specificity, and long-term safety need to be addressed. Ongoing research is focusing on nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile. A preprint article on bioRxiv detailed the development of a liposomal formulation of Bay K 8644, which showed improved targeting to cardiac tissue in animal models. This innovative approach could overcome some of the current limitations and accelerate the clinical translation of Bay K 8644.
In conclusion, Bay K 8644 (CAS 71145-03-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its mechanisms and potential applications, particularly in neuroprotection and cardiovascular therapy. While challenges persist, advancements in drug delivery and structural optimization hold promise for its future development. Researchers and clinicians alike should keep a close eye on this compound as it moves closer to clinical realization.
71145-03-4 (Bay K 8644) 関連製品
- 953167-81-2(3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 83054-89-1(Benzenamine, 2,3,6-tribromo-)
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)
- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)
- 2172125-67-4(5-cyclopropyl-3-formamidopentanoic acid)
- 1309933-61-6(1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene)

